6-Bromo-4-hydrazinyl-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

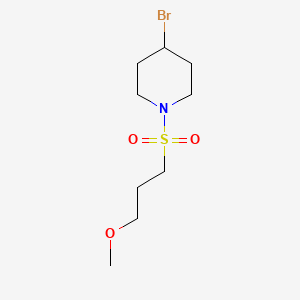

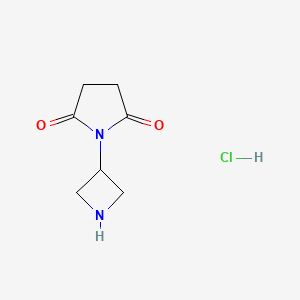

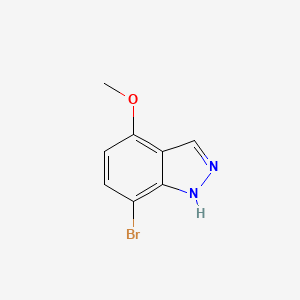

6-Bromo-4-hydrazinyl-1H-indazole is a chemical compound with the molecular formula C7H7BrN4 . It is characterized by a bromine atom attached to a 4-hydrazinyl-1H-indazole scaffold. The compound’s structure consists of a five-membered indazole ring fused with a pyrazole ring, and the hydrazine group provides reactivity and potential biological activity .

Synthesis Analysis

- Cyclization to Form 6-Bromo-4-hydrazinyl-1H-indazole : The 2-bromo-6-fluorobenzaldehyde is further reacted with hydrazine hydrate to form the desired 6-bromo-4-hydrazinyl-1H-indazole .

Molecular Structure Analysis

The molecular structure of 6-Bromo-4-hydrazinyl-1H-indazole consists of a fused indazole-pyrazole ring system. The bromine atom is attached to the indazole ring, and the hydrazine group is positioned at the 4-position. The compound’s molecular weight is 227.06 g/mol .

Applications De Recherche Scientifique

Synthesis Techniques

Studies have shown various methods for synthesizing indazole derivatives, including 6-Bromo-4-hydrazinyl-1H-indazole. For instance, Song and Yee (2001) demonstrated the synthesis of 1-aryl-1H-indazoles via the palladium-catalyzed intramolecular amination of corresponding N-aryl-N′-(o-bromobenzyl)hydrazines, offering moderate to very good yields. This method highlights the utility of palladium catalysis in constructing indazole scaffolds efficiently (Song & Yee, 2001).

Biological Activities

Anticancer Properties

The study by Hoang et al. (2022) on 6-aminoindazole derivatives revealed significant antiproliferative activities in various human cancer cell lines. Notably, a specific compound demonstrated potent activity against colorectal cancer cells, suggesting the potential of 6-Bromo-4-hydrazinyl-1H-indazole derivatives in cancer therapy (Hoang et al., 2022).

Antimicrobial Activity

Indazole derivatives have been reported to exhibit antimicrobial properties. For example, Rekha et al. (2019) synthesized Benzylidenehydrazinyl imidazoles and assessed their antibacterial activities, indicating the potential of indazole-based compounds as antimicrobial agents (Rekha et al., 2019).

Enzyme Inhibition

Köksal and Alım (2018) investigated the inhibitory effects of various indazole molecules, including 6-Bromo-4-hydrazinyl-1H-indazole, on lactoperoxidase (LPO), an enzyme with significant bactericidal and bacteriostatic activities. Their findings suggested that these compounds could modulate LPO activity, which is crucial for the immune system (Köksal & Alım, 2018).

Chemical Properties and Applications

The synthesis of fluorinated indazoles demonstrates the versatility of indazole derivatives in chemical synthesis. Piccionello et al. (2006) achieved a series of 6-substituted fluorinated indazoles through an ANRORC-like rearrangement, highlighting the adaptability of indazole frameworks for functionalization and the development of novel compounds with potential applications in medicinal chemistry and drug design (Piccionello et al., 2006).

Safety And Hazards

Propriétés

IUPAC Name |

(6-bromo-1H-indazol-4-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN4/c8-4-1-6(11-9)5-3-10-12-7(5)2-4/h1-3,11H,9H2,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUIWXXULJERGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)NN)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-hydrazinyl-1H-indazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![B-[5-(2-pyrrolidinyl)-3-pyridinyl]Boronic acid](/img/structure/B1379851.png)

![5-Bromo-N-[3-(2,6-dichlorophenyl)prop-2-enyl]-3-iodopyridin-2-amine](/img/structure/B1379852.png)

![4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1379853.png)

![6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-carbaldehyde](/img/structure/B1379869.png)